molecular formula C8H12BrNO2 B14302016 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one CAS No. 114479-13-9

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one

Cat. No.: B14302016
CAS No.: 114479-13-9
M. Wt: 234.09 g/mol
InChI Key: BFQIKYRGTXUZGY-UHFFFAOYSA-N
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Description

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is a brominated α,β-unsaturated ketone (enone) featuring a morpholin-4-yl substituent. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers distinct electronic and steric properties to the compound. The bromine atom at the 3-position enhances electrophilicity, making the molecule reactive toward nucleophilic substitution and cycloaddition reactions.

Properties

CAS No.

114479-13-9

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

3-bromo-4-morpholin-4-ylbut-3-en-2-one

InChI

InChI=1S/C8H12BrNO2/c1-7(11)8(9)6-10-2-4-12-5-3-10/h6H,2-5H2,1H3

InChI Key

BFQIKYRGTXUZGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN1CCOCC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can be achieved through a multi-step process. One common method involves the bromination of a suitable precursor, such as 4-(morpholin-4-yl)but-3-en-2-one, followed by purification. The bromination reaction typically uses bromine or a bromine source like N-bromosuccinimide in an appropriate solvent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Addition: β-substituted enones.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one depends on its specific application. In chemical reactions, the bromine atom and the enone moiety are key reactive sites. The bromine atom can be displaced by nucleophiles, while the enone can undergo addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally analogous to 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one, differing primarily in substituents and geometry:

Table 1: Structural Comparison of Brominated Enones
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Geometry
This compound C₈H₁₀BrNO₂ 232.08 Morpholin-4-yl Not Specified
(3Z)-3-Bromo-4-(4-chlorophenyl)but-3-en-2-one C₁₀H₈BrClO 259.53 4-Chlorophenyl Z-configuration
(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one C₁₂H₁₃BrO₂ 269.13 3-Bromo-4-ethoxyphenyl E-configuration
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one C₁₈H₁₃BrN₂O₂ 369.22 Sydnonyl, phenyl groups Not Specified

Physical and Spectroscopic Properties

  • Solubility: Morpholine derivatives generally exhibit higher polarity and solubility in aqueous-organic mixtures compared to aryl-substituted enones. For example, 4-(4-Nitrophenyl)but-3-en-2-one () has reduced solubility due to its nitro group’s hydrophobic nature.
  • Spectroscopic Signatures: IR spectra of similar bromoenones (e.g., ) show strong carbonyl (C=O) stretches near 1660 cm⁻¹ and C-Br vibrations around 550–650 cm⁻¹. The morpholine group would introduce additional N-H and C-N stretches (2800–3000 cm⁻¹) .

Crystallographic Insights

  • Software tools like SHELX () and ORTEP () enable detailed analysis of molecular geometry. For example, the E-configuration in (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one minimizes steric clash between substituents, as modeled via WinGX .

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